

BAY1082439 Animal Model Dosing and Administration Guide: Application Notes and Protocols

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Compound of Interest

Compound Name: BAY1082439

Cat. No.: B611978

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Introduction

BAY1082439 is a potent and selective, orally bioavailable inhibitor of phosphoinositide 3-kinase (PI3K) with activity against the α , β , and δ isoforms.[1][2][3] Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in various cancers, making it a key target for therapeutic intervention. **BAY1082439** has shown significant efficacy in preclinical models of prostate cancer, particularly those with PTEN loss, by targeting both tumor cell-intrinsic pathways and the tumor microenvironment.[1][3][4] This document provides detailed application notes and protocols for the in vivo use of **BAY1082439** in common animal models, based on published preclinical studies.

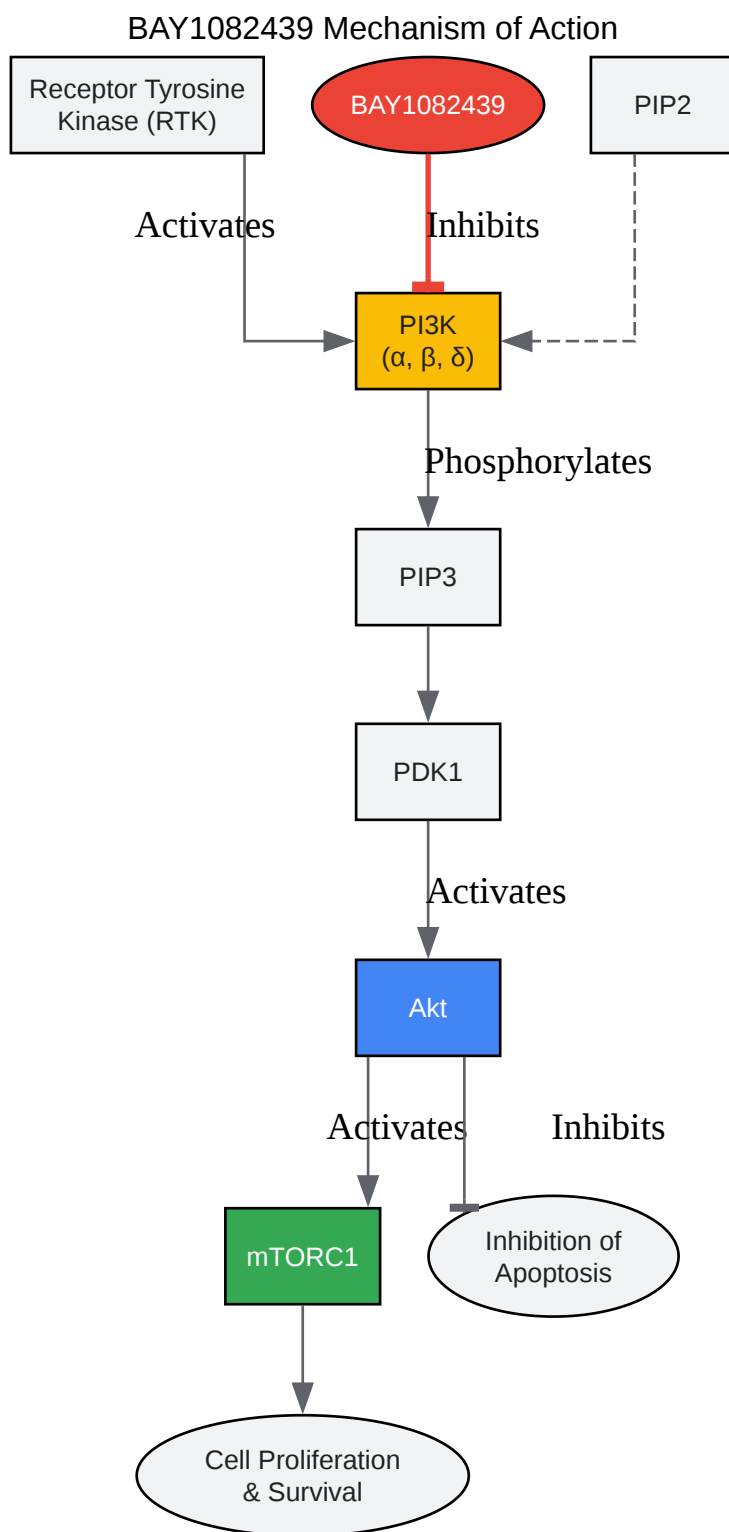
Mechanism of Action

BAY1082439 selectively inhibits the class I PI3K isoforms α , β , and δ , which are critical components of the PI3K/Akt/mTOR signaling pathway. This inhibition can lead to the suppression of tumor cell proliferation, induction of apoptosis, and inhibition of cell growth.[5] Notably, in PTEN-null prostate cancer models, **BAY1082439** has been shown to be more effective than isoform-specific PI3K inhibitors by preventing the feedback activation between PI3K α and PI3K β . [1] Furthermore, its inhibitory effect on PI3K δ allows it to modulate the tumor

microenvironment by blocking B-cell infiltration and lymphotoxin release, which are implicated in castration-resistant prostate cancer (CRPC) progression.^{[1][4]}

Signaling Pathway

The following diagram illustrates the targeted PI3K/Akt/mTOR signaling pathway and the points of inhibition by **BAY1082439**.



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Caption: Mechanism of action of **BAY1082439** in the PI3K/Akt/mTOR signaling pathway.

Data Presentation: In Vivo Dosing and Administration

The following tables summarize the dosing and administration of **BAY1082439** in key preclinical animal models.

Table 1: **BAY1082439** Dosing in Pten-null Mouse Models of Prostate Cancer

Parameter	Details	Reference
Animal Model	Pten conditional knockout mice (Pb-Cre+;PtenL/L)	[2]
Dosing Regimen	75 mg/kg, daily	[2]
Administration	Oral gavage (p.o.)	[2]
Formulation	Dissolved in 0.1N HCl at 75 mg/ml	[1]
Treatment Duration	4 weeks	[2]
Key Outcomes	Significant decrease in tumor size, reduced P-AKT staining, and a significant reduction in Ki67-positive cells.	[2]

Table 2: **BAY1082439** Dosing in a PC3 Human Prostate Cancer Xenograft Model

Parameter	Details	Reference
Animal Model	Male nude mice	[1]
Tumor Model	Subcutaneous injection of 3 x 10 ⁶ PC3 cells in 50% Matrigel	[1]
Dosing Regimen	50 or 75 mg/kg/day	[1]
Administration	Orally	[1]
Formulation	Dissolved in 0.1N HCl at 75 mg/ml	[1]
Treatment Initiation	When tumors reached a size of 25–50 mm ²	[1]
Key Outcomes	Significant inhibition of human prostate cancer growth compared to vehicle controls.	[1]

Table 3: Intermittent Dosing of **BAY1082439** in a Pten-null Spontaneous Prostate Cancer Model

Parameter	Details	Reference
Animal Model	Pten-null spontaneous prostate cancer model	[6][7][8]
Dosing Regimen	Intermittent (not daily)	[6][7][8]
Administration	Not explicitly stated, but likely oral based on other studies.	
Key Outcomes	Overcame resistance to immune checkpoint therapy (ICT) and unleashed CD8+ T cell-dependent anti-tumor immunity.[6][7][8] Converted "cold" tumors to T cell-inflamed tumors.[6]	

Experimental Protocols

Protocol 1: Efficacy Study in a PC3 Xenograft Mouse Model

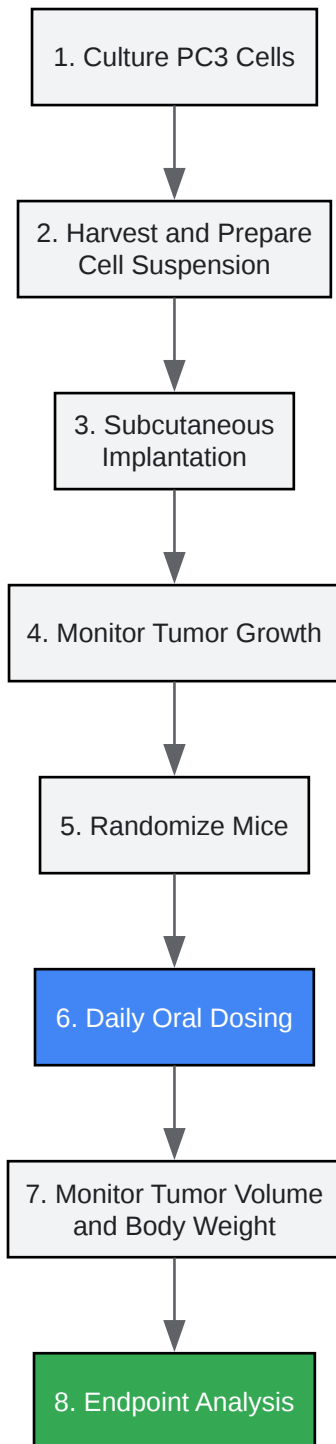
This protocol outlines the methodology for evaluating the anti-tumor efficacy of **BAY1082439** in a subcutaneous PC3 xenograft model.

Materials:

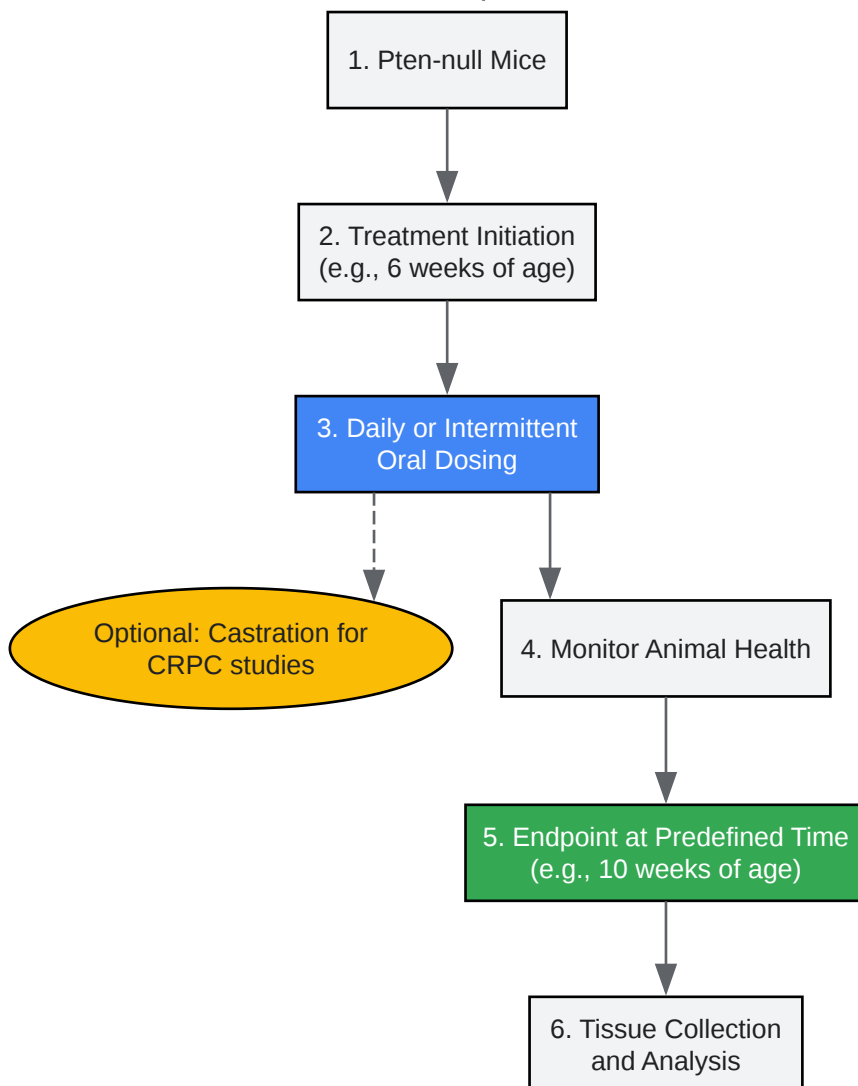
- **BAY1082439**
- Vehicle (0.1N HCl)
- PC3 human prostate cancer cells
- Matrigel
- Male nude mice (6-8 weeks old)
- Calipers
- Standard animal housing and handling equipment

Workflow Diagram:

PC3 Xenograft Experimental Workflow



Pten-null Mouse Model Experimental Workflow



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